BZiPAR

Description

Properties

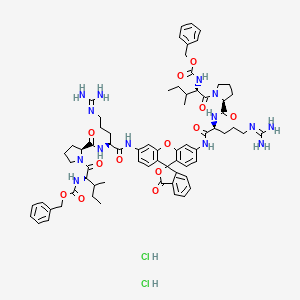

Molecular Formula |

C70H88Cl2N14O13 |

|---|---|

Molecular Weight |

1404.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1 |

InChI Key |

NRNXYRMTOZVNOC-WBUVULFPSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

BZiPAR: A Versatile Fluorogenic Substrate for Trypsin and Lysosomal Proteases - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of trypsin and certain lysosomal proteases.[1][2] Its utility stems from its ability to be cleaved by these proteases, resulting in a significant fluorescent signal that can be readily measured. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, kinetic parameters with trypsin, application in lysosomal protease activity assays, detailed experimental protocols, and its relevance in associated signaling pathways.

Upon enzymatic cleavage, the non-fluorescent this compound substrate is converted first to a fluorescent monoamide and subsequently to the highly fluorescent Rhodamine 110.[3][4][5] This process allows for the continuous monitoring of enzyme activity. The resulting fluorescent product has excitation and emission maxima of approximately 498 nm and 521 nm, respectively, making it compatible with standard fluorescein filter sets. A key advantage of the Rhodamine 110 fluorophore is that its fluorescence intensity remains stable across a pH range of 3 to 9.

Data Presentation: Quantitative Data Summary

While specific kinetic parameters for this compound with a wide range of proteases are not extensively documented in publicly available literature, the following tables summarize known kinetic data for trypsin with related substrates to provide a comparative context.

Table 1: Kinetic Parameters of Trypsin with Various Substrates

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Synthetic Peptide (Arg-Leu) | Bovine Trypsin | 8-10 | - | 1-2 x 106 | |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Pancreatic Porcine Trypsin | - | - | 2.18 x 107 | |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Recombinant Porcine Trypsin | - | - | 3.97 x 106 | |

| K81P-R119T Mutant Trypsin | Engineered | - | - | 1.002 x 106 (min-1mM-1) | |

| Wild-type Trypsin | Engineered | - | - | 3.244 x 105 (min-1mM-1) |

Note: The kcat/Km values provide an indication of the catalytic efficiency of the enzyme for a given substrate.

Table 2: General Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | |

| Molecular Formula | C72H90Cl2N14O13 | Inferred from structure |

| Molecular Weight | 1478.5 g/mol | Inferred from structure |

| Excitation Maximum (cleaved product) | ~498 nm | |

| Emission Maximum (cleaved product) | ~521 nm | |

| Cell Permeability | Yes |

Experimental Protocols

In Vitro Trypsin Activity Assay using this compound

This protocol provides a general framework for measuring trypsin activity in a purified system. Optimal conditions may vary depending on the specific experimental setup.

Materials:

-

This compound substrate

-

Purified Trypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

-

Prepare working solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., in the range of the expected Km).

-

Prepare a series of trypsin dilutions in cold Assay Buffer.

-

-

Assay setup:

-

Add 50 µL of the this compound working solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the trypsin dilution to each well.

-

For a negative control, add 50 µL of Assay Buffer without trypsin.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~498 nm and emission at ~521 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).

-

Live-Cell Lysosomal Protease Activity Assay using this compound

This compound is cell-permeant and can be used to measure the activity of certain lysosomal proteases, such as cathepsins, in living cells.

Materials:

-

Cultured cells

-

This compound substrate

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

-

This compound Loading:

-

Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently remove the this compound-containing medium.

-

Wash the cells two to three times with warm PBS or fresh culture medium to remove extracellular substrate.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for Rhodamine 110 (e.g., a standard FITC filter set). Increased intracellular fluorescence indicates protease activity.

-

Flow Cytometry: Harvest the cells (e.g., by trypsinization, followed by neutralization), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter.

-

-

Controls:

-

Include untreated cells as a negative control to measure background fluorescence.

-

To confirm that the observed fluorescence is due to the activity of specific proteases, cells can be pre-incubated with a relevant protease inhibitor (e.g., a broad-spectrum cathepsin inhibitor) before adding this compound.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Trypsin Signaling via PAR2

Trypsin is a known activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and tissue repair. Activation of PAR2 by trypsin initiates a signaling cascade that can lead to the activation of Mitogen-Activated Protein Kinases (MAPK) and other downstream effectors.

Caption: Trypsin-mediated PAR2 activation and downstream signaling.

Lysosomal Protease (Cathepsin) Involvement in Apoptosis

Lysosomal proteases, particularly cathepsins, can be released into the cytosol upon lysosomal membrane permeabilization (LMP), a key event in some forms of apoptosis. Once in the cytosol, these proteases can cleave pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Caption: Lysosomal protease-mediated apoptotic pathway.

Experimental Workflows

Workflow for In Vitro Enzyme Kinetics with this compound

Caption: Workflow for determining enzyme kinetics using this compound.

Workflow for Live-Cell Lysosomal Protease Assay

Caption: Workflow for live-cell lysosomal protease activity assay.

Conclusion

This compound is a valuable tool for researchers studying trypsin and lysosomal proteases. Its fluorogenic nature allows for sensitive and real-time monitoring of enzymatic activity both in vitro and in living cells. While specific kinetic data for this compound across a wide range of proteases remains to be fully elucidated, the provided protocols and comparative data offer a solid foundation for its application in research and drug discovery. The ability to measure intracellular protease activity provides a powerful method to investigate the role of these enzymes in complex cellular processes and signaling pathways. Further characterization of this compound's interactions with specific lysosomal cathepsins will undoubtedly expand its utility in understanding the intricate roles of these proteases in health and disease.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 4. cpcscientific.com [cpcscientific.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

BZiPAR: A Technical Guide to a Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly sensitive fluorogenic substrate used for the detection of trypsin and other serine proteases, as well as lysosomal proteases.[1][2] Its utility in research and drug development lies in its ability to provide a robust and continuous measure of enzymatic activity.[3] The core of the this compound molecule is the Rhodamine 110 fluorophore, which is rendered non-fluorescent by the covalent attachment of two peptide chains (N-CBZ-L-isoleucyl-L-prolyl-L-arginine) to its amino groups.[3][4] Proteolytic cleavage of these peptide chains by target enzymes releases the highly fluorescent Rhodamine 110, providing a direct and quantifiable measure of protease activity.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride |

| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ |

| Molecular Weight | 1404.6 g/mol |

| CAS Number | Not readily available |

| SMILES String | Not readily available |

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Citation |

| Appearance | Off-white to pink solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at 4°C, protect from light | |

| Excitation Wavelength (End Product) | 496 nm | |

| Emission Wavelength (End Product) | 520 nm |

Mechanism of Action: Enzymatic Cleavage Pathway

The detection of protease activity using this compound is based on a two-step enzymatic cleavage process. Initially, the this compound molecule is non-fluorescent. Upon interaction with a target protease, one of the peptide chains is cleaved, resulting in a monoamide intermediate that is fluorescent. A subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which exhibits a significantly higher fluorescence quantum yield.

Caption: Enzymatic cleavage of this compound by a target protease.

Experimental Protocols

The following are generalized protocols for performing a fluorometric protease assay using a Rhodamine 110-based substrate like this compound. These should be optimized for the specific enzyme and experimental conditions.

In Vitro Trypsin Activity Assay

This protocol outlines the steps for measuring trypsin activity in a 96-well plate format.

Caption: Workflow for an in vitro trypsin activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.

-

This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

-

This compound Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM).

-

Trypsin Standard: Prepare a stock solution of purified trypsin and create a dilution series in Assay Buffer to generate a standard curve.

-

Samples: Prepare experimental samples in Assay Buffer.

-

-

Assay Procedure:

-

Add 50 µL of trypsin standards and samples to the wells of a black 96-well microplate.

-

Add 50 µL of Assay Buffer to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 100 µL of the this compound working solution to each well.

-

Immediately start measuring the fluorescence intensity at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

-

Record data every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each well.

-

Plot the reaction rates of the trypsin standards against their concentrations to generate a standard curve.

-

Determine the trypsin activity in the experimental samples by interpolating their reaction rates on the standard curve.

-

Lysosomal Protease Activity in Live Cells

This protocol provides a general framework for measuring intracellular lysosomal protease activity.

Methodology:

-

Cell Culture:

-

Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.

-

-

Loading with this compound:

-

Prepare a working solution of this compound in a suitable cell culture medium (e.g., 1-10 µM).

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a sufficient time to allow for substrate uptake (e.g., 30-60 minutes at 37°C).

-

-

Measurement:

-

Wash the cells with a buffered saline solution (e.g., PBS) to remove extracellular substrate.

-

Add fresh culture medium or a clear buffer to the wells.

-

Measure the intracellular fluorescence using a fluorescence microscope or a plate reader with the appropriate filter set (Ex/Em = ~496/520 nm).

-

For kinetic measurements, the fluorescence can be monitored over time after the addition of a stimulus that may alter lysosomal protease activity.

-

Data Interpretation and Considerations

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be non-linear due to the inner filter effect. It is important to work within a concentration range where the fluorescence response is linear.

-

Enzyme Kinetics: The two-step cleavage of this compound can complicate detailed kinetic analysis. For precise kinetic studies, it may be necessary to use mathematical models that account for the formation of the monoamide intermediate.

-

Substrate Specificity: While this compound is a good substrate for trypsin, it can also be cleaved by other serine proteases. The specificity of the assay should be confirmed using specific inhibitors or by using purified enzymes.

-

Cellular Assays: When used in live cells, factors such as substrate uptake, efflux, and subcellular localization can influence the measured fluorescence. Appropriate controls should be included to account for these variables.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of protease activity. Its high sensitivity and fluorometric readout make it suitable for a wide range of applications, from basic biochemical characterization of enzymes to high-throughput screening of protease inhibitors and studying cellular processes involving proteolysis. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results with this powerful substrate.

References

Understanding BZiPAR Cell Permeability for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cell permeability of BZiPAR, a fluorescently-labeled PARP1 inhibitor, for applications in live-cell imaging. This compound is a derivative of the potent PARP inhibitor Olaparib (AZD2281), engineered to incorporate a fluorescent reporter for real-time visualization of its intracellular distribution and target engagement. Understanding the dynamics of this compound's entry into and localization within living cells is critical for its effective use in research and drug development.

Quantitative Data on Cell Permeability and Target Engagement

The cell permeability and target engagement of fluorescent PARP inhibitors are influenced by the properties of both the parent inhibitor and the attached fluorophore. The following tables summarize key quantitative data for Olaparib and its fluorescent analogs, which serve as a proxy for this compound's expected performance.

| Parameter | Olaparib (AZD2281) | Olaparib-BODIPY FL | This compound (Anticipated) | Reference |

| Molecular Weight ( g/mol ) | 434.46 | ~593 | Dependent on fluorophore | [1] |

| Calculated logP | 2.3 | 3.1 | Dependent on fluorophore | [1] |

| PARP1 IC50 (nM) | 5 | 12.2 | In the low nanomolar range | [2] |

| Cellular Uptake Half-life (min) | Not Applicable | 1.2 | Rapid | [1] |

| Cellular Washout Half-life (min) | Not Applicable | 2.4 | Rapid in non-target areas | [1] |

Table 1: Physicochemical and Pharmacokinetic Properties. This table highlights the key properties of the parent PARP inhibitor Olaparib and a fluorescent analog. The addition of a fluorophore can influence molecular weight and lipophilicity (logP), which in turn affects cellular uptake and washout kinetics. This compound is expected to retain a high binding affinity for PARP1.

| Cell Line | Optimal Concentration for Imaging | Incubation Time | Observation | Reference |

| MDA-MB-453 (Breast Cancer) | 3.69 ± 0.13% AD at 60 min | 60 minutes | Highest uptake achieved at 60 minutes, followed by a slight decrease. | |

| Various Cancer Cell Lines | 10 µM | 10-30 minutes | Optimal for permeability and improving diagnostic accuracy in ex vivo tissues. | |

| U2OS (Osteosarcoma) | 1 nM to 10 µM (dose-response) | 1-4 hours | Effective for visualizing PARP1 trapping at sites of DNA damage. |

Table 2: Live-Cell Imaging Parameters for Fluorescent PARP Inhibitors. This table provides examples of optimal concentrations and incubation times for fluorescent PARP inhibitors in different cell lines. These parameters should be optimized for each specific cell line and experimental setup.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of this compound's cell permeability and its application in live-cell imaging.

Cell Culture and Reagents

-

Cell Lines: A human cancer cell line known to express PARP1, such as the U2OS (osteosarcoma) or HeLa (cervical cancer) cell line, is recommended.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

DNA Damaging Agent (Optional): Hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) can be used to induce DNA damage and observe the recruitment of this compound to damage sites.

Protocol for Assessing Cellular Uptake and Localization of this compound

This protocol describes the steps to visualize the cellular uptake and subcellular localization of this compound using fluorescence microscopy.

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

This compound Treatment: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (DMSO) should be included.

-

Incubation Time: Incubate the cells with this compound for a predetermined time (e.g., 15-60 minutes) at 37°C.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Live-Cell Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂). Use the appropriate filter set for the fluorophore conjugated to this compound.

-

Image Analysis: Acquire images of the cells, focusing on the subcellular distribution of the fluorescent signal. The nucleus is the primary site of PARP1 localization.

Protocol for Live-Cell Imaging of this compound Recruitment to DNA Damage Sites

This protocol details how to visualize the dynamic recruitment of this compound to sites of DNA damage, a key indicator of its target engagement.

-

Cell Preparation: Prepare cells as described in the previous protocol.

-

This compound Incubation: Treat cells with this compound as described above.

-

DNA Damage Induction:

-

Laser Micro-irradiation: Use a confocal microscope equipped with a UV laser to induce localized DNA damage in a specific region of the nucleus.

-

Chemical Induction: Alternatively, treat cells with a DNA damaging agent such as 1 mM H₂O₂ for 10 minutes.

-

-

Time-Lapse Imaging: Immediately after inducing DNA damage, begin acquiring time-lapse images of the cells. Capture images at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

Data Analysis: Analyze the time-lapse images to quantify the recruitment and retention of this compound at the sites of DNA damage. An increase in fluorescence intensity at the damaged region indicates the binding of this compound to activated PARP1.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: PARP1 Signaling Pathway in DNA Repair.

Caption: Mechanism of this compound Action for Live-Cell Imaging.

Caption: Experimental Workflow for this compound Live-Cell Imaging.

References

The Dawn of a Brighter Signal: A Technical Guide to the Discovery and Development of Rhodamine 110-Based Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to sensitively and accurately measure enzyme activity is paramount. For decades, researchers have sought brighter, more stable, and more specific tools to illuminate the complex enzymatic processes that drive life and disease. This pursuit led to the development of fluorogenic substrates, molecules that remain dark until acted upon by a specific enzyme, at which point they release a burst of light. Among the luminaries in this field, rhodamine 110 has emerged as a particularly brilliant star. First synthesized in 1905, this fluorescent dye has become the cornerstone of a class of exceptionally sensitive enzyme substrates, empowering discoveries in fields ranging from oncology to neurodegenerative disease and beyond.[1]

This technical guide provides an in-depth exploration of the discovery and development of rhodamine 110-based substrates. We will delve into the core principles that govern their function, present key quantitative data on their performance, and provide detailed experimental protocols for their synthesis and application. Furthermore, we will visualize the critical signaling pathways and experimental workflows where these powerful tools are deployed, offering a comprehensive resource for researchers looking to harness the power of rhodamine 110 in their own work.

The Core Principle: From Quenched to Radiant

The elegance of rhodamine 110-based substrates lies in a simple yet powerful mechanism: the transition from a non-fluorescent to a highly fluorescent state upon enzymatic cleavage. Rhodamine 110 is an intensely fluorescent molecule, but this fluorescence is effectively "quenched" when its two amino groups are chemically modified, typically by attaching peptide sequences.[2] This bis-amide derivative is essentially colorless and non-fluorescent.

When a specific protease recognizes and cleaves the peptide bonds, a two-step process is initiated. The first cleavage event produces a mono-amide intermediate, which is fluorescent. The second cleavage releases the free rhodamine 110, which is significantly more fluorescent than the mono-amide, resulting in a substantial increase in the fluorescent signal.[3][4] This "turn-on" mechanism provides a direct and robust measure of enzyme activity.[2]

Quantitative Data Presentation

A key advantage of rhodamine 110-based substrates is their superior photophysical properties and the resulting high sensitivity of assays. Below, we summarize the key quantitative data for rhodamine 110 and its derivatives, and compare their performance to the commonly used 7-amino-4-methylcoumarin (AMC) fluorophore.

Photophysical Properties of Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | pH Sensitivity |

| Rhodamine 110 | ~496-500 | ~517-522 | ~74,000 - 88,000 | ~0.92 | High | Insensitive (pH 4-10) |

| Mono-amide Rhodamine 110 | ~489-492 | ~518-522 | ~30,200 (estimated) | ~0.28 (estimated) | Low (quenched) | Insensitive |

| 7-amino-4-methylcoumarin (AMC) | 340-350 | 440-460 | 16,000 | 0.5-0.9 | Moderate | Sensitive to pH |

Table 1: Comparison of the photophysical properties of Rhodamine 110 and 7-amino-4-methylcoumarin (AMC). The higher molar extinction coefficient and quantum yield of rhodamine 110 contribute to its significantly greater brightness and the superior sensitivity of assays based on this fluorophore.

Enzyme Kinetic Parameters for Rhodamine 110-Based Substrates

The efficiency of an enzyme's catalysis on a given substrate is described by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| (Z-DEVD)₂-R110 | Caspase-3 | 9.7 ± 1.0 | - | - |

| Ubiquitin-Rhodamine 110-Glycine | USP2 | 1.5 | 0.53 | 3.5 x 10⁵ |

| Ubiquitin-Rhodamine 110-Glycine | UCH-L3 | 0.034 | 4.72 | 1.4 x 10⁸ |

| bis-(N-benzyloxycarbonylglycyl-argininamido)-Rhodamine | Bovine Trypsin | - | - | 1,670,000 |

Table 2: Enzyme kinetic parameters for selected rhodamine 110-based substrates. These values highlight the high catalytic efficiency of various proteases on their respective rhodamine 110-conjugated substrates.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of rhodamine 110-based substrates.

Protocol 1: Solid-Phase Synthesis of a Rhodamine 110 Peptide Substrate (e.g., Ac-DEVD-R110)

This protocol outlines a general procedure for the manual synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.

Materials:

-

2-Chlorotrityl chloride resin

-

Rhodamine 110

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Methanol

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Reverse-phase HPLC system

Procedure:

-

Resin Preparation and Swelling:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Wash the resin with DMF.

-

-

Anchoring Rhodamine 110 to the Resin:

-

Dissolve rhodamine 110 and DIPEA in a mixture of DCM and DMF.

-

Add this solution to the swelled resin and agitate for 24 hours.

-

Wash the resin extensively with DMF and DCM.

-

Cap any remaining reactive sites on the resin by treating with methanol for 15 minutes, then wash again.

-

-

Peptide Chain Elongation (Iterative Steps):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the anchored rhodamine 110. Wash the resin with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), DIC, and HOBt in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Glu, Asp).

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus of the peptide.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Purification:

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: In Vitro Protease Activity Assay (e.g., Caspase-3)

This protocol provides a general framework for measuring the activity of a purified protease using a rhodamine 110-based substrate.

Materials:

-

Purified active caspase-3

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Caspase-3 Substrate: (Z-DEVD)₂-R110

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure:

-

Prepare Reagents:

-

Reconstitute the (Z-DEVD)₂-R110 substrate in DMSO to a stock concentration (e.g., 10 mM).

-

Prepare serial dilutions of the substrate in Caspase Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).

-

Dilute the purified caspase-3 in Caspase Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the diluted caspase-3 solution to each well.

-

Include wells with assay buffer only as a negative control.

-

-

Initiate Reaction:

-

Add 50 µL of the various substrate dilutions to the wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax if the enzyme concentration is known.

-

Protocol 3: High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a method for identifying and characterizing protease inhibitors in a high-throughput format.

Materials:

-

Purified protease

-

Rhodamine 110-based fluorogenic substrate

-

Compound library (potential inhibitors) dissolved in DMSO

-

Assay Buffer

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating:

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each compound from the library into the wells of the 384-well assay plates.

-

Include wells with DMSO only for negative controls (maximum signal) and a known potent inhibitor for positive controls (minimum signal).

-

-

Enzyme Addition:

-

Add the purified protease, diluted in Assay Buffer, to all wells. The final concentration of the enzyme should be in the linear range of the assay.

-

-

Substrate Addition:

-

Add the rhodamine 110-based substrate, diluted in Assay Buffer, to all wells to initiate the reaction. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for rhodamine 110.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" based on a predefined inhibition threshold.

-

Confirm hits through dose-response curves to determine their IC₅₀ values.

-

Mandatory Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

The following diagram illustrates the extrinsic and intrinsic pathways of apoptosis, highlighting the central role of caspases, which can be assayed using rhodamine 110-based substrates like (Z-DEVD)₂-R110.

Caption: Caspase activation pathways leading to apoptosis.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

This diagram outlines the typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using a rhodamine 110-based substrate.

Caption: High-throughput screening workflow for enzyme inhibitors.

Logical Relationship: Design of Rhodamine 110-Based Fluorogenic Substrates

This diagram illustrates the key concepts and relationships involved in the design and function of rhodamine 110-based fluorogenic substrates.

References

- 1. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

BZiPAR: An In-Depth Technical Guide to Detecting Protease Activity in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate BZiPAR and its application in the detection and quantification of protease activity within cell lysates. This compound serves as a valuable tool for studying the roles of specific proteases in complex biological processes and for the screening of potential therapeutic inhibitors.

Introduction to this compound

This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly sensitive and selective substrate for detecting the activity of trypsin-like serine proteases and lysosomal proteases.[1][2] Its core structure consists of two peptide sequences, (N-CBZ-L-isoleucyl-L-prolyl-L-arginine), linked to the non-fluorescent rhodamine 110 (R110) molecule.[3][4][5]

The detection principle relies on a two-step enzymatic cleavage process. Initially, the this compound molecule is non-fluorescent. Upon cleavage of the first peptide chain by a target protease, it becomes a fluorescent monoamide. Subsequent cleavage of the second peptide chain releases the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The fluorescence of the final product, R110, is stable over a pH range of 3 to 9. This robust fluorescence and high sensitivity make this compound a superior substrate for quantifying protease activity in various experimental settings, including cell lysates.

Mechanism of Action and Signaling Pathways

This compound's utility extends to the investigation of critical cellular signaling pathways where proteases play a pivotal role.

Lysosomal Protease Pathways in Apoptosis:

Lysosomal proteases, such as cathepsins, are known to be involved in the initiation and execution of apoptosis, or programmed cell death. Under cellular stress, lysosomal membrane permeabilization (LMP) can lead to the release of these proteases into the cytosol. Once in the cytosol, these proteases can activate downstream apoptotic pathways. This compound can be used to measure the activity of these released proteases in cell lysates, providing insights into the activation state of the lysosomal cell death pathway.

Trypsin-Like Serine Proteases in Cellular Signaling:

Trypsin-like serine proteases are involved in a wide array of physiological and pathological processes, including signal transduction. One important mechanism is the activation of Protease-Activated Receptors (PARs). These are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain, exposing a new N-terminus that acts as a tethered ligand, initiating intracellular signaling cascades. This compound can be employed to measure the activity of trypsin-like proteases in cell lysates, which can be correlated with the activation status of PARs and their downstream signaling events.

Experimental Protocols

The following protocols provide a general framework for the preparation of cell lysates and the subsequent measurement of protease activity using this compound. Optimization may be required depending on the cell type and specific experimental goals.

Preparation of Cell Lysates

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer, or a specific buffer compatible with the protease of interest)

-

Protease inhibitor cocktail (optional, depending on the experimental design)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Wash cultured cells with ice-cold PBS to remove any residual media.

-

Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to the culture dish.

-

Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. The lysate can be used immediately or stored at -80°C for future use.

This compound Protease Activity Assay

Materials:

-

Cell lysate

-

This compound stock solution (dissolved in DMSO)

-

Assay buffer (e.g., PBS or a specific buffer optimized for the target protease, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 498 nm, Emission: 521 nm)

Procedure:

-

Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 µM is recommended.

-

Dilute the cell lysate to the desired protein concentration in the assay buffer. A typical starting range is 10-50 µg of total protein per well.

-

In a 96-well black microplate, add the diluted cell lysate to each well.

-

Include appropriate controls:

-

Blank: Assay buffer only.

-

Negative Control: Cell lysate from untreated or control cells.

-

Positive Control: A known concentration of a purified protease (e.g., trypsin) that is known to cleave this compound.

-

Inhibitor Control: Pre-incubate the cell lysate with a specific inhibitor for the protease of interest before adding this compound.

-

-

Initiate the reaction by adding the this compound working solution to each well.

-

Incubate the plate at 37°C, protected from light. The incubation time will need to be optimized (e.g., 30-60 minutes or longer) based on the level of protease activity.

-

Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a fluorescence microplate reader with excitation at ~498 nm and emission at ~521 nm.

-

Subtract the fluorescence of the blank from all readings and express the protease activity as relative fluorescence units (RFU) or by normalizing to the protein concentration.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data obtained from this compound protease activity assays.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | |

| Molecular Formula | C70H94Cl2N14O13 | |

| Molecular Weight | 1404.5 g/mol | |

| Excitation Maximum | ~498 nm | |

| Emission Maximum | ~521 nm | |

| Target Proteases | Trypsin-like serine proteases, Lysosomal proteases |

Table 2: Example Data from this compound Protease Activity Assay in Cell Lysates

Note: This is a template. Actual data will vary based on experimental conditions.

| Sample | Protein Conc. (µ g/well ) | Incubation Time (min) | Average RFU (± SD) | Protease Activity (RFU/µg protein) |

| Blank | 0 | 60 | 50 ± 5 | 0 |

| Control Lysate | 25 | 60 | 500 ± 25 | 18 |

| Treated Lysate | 25 | 60 | 1500 ± 75 | 58 |

| Control + Inhibitor | 25 | 60 | 100 ± 10 | 2 |

| Treated + Inhibitor | 25 | 60 | 150 ± 15 | 4 |

Applications in Drug Discovery

This compound is a valuable tool in the field of drug discovery for the identification and characterization of protease inhibitors. Its high sensitivity and compatibility with high-throughput screening formats make it ideal for:

-

Primary Screening: Rapidly screening large compound libraries for potential inhibitors of specific trypsin-like or lysosomal proteases.

-

Secondary Screening and IC50 Determination: Characterizing the potency and efficacy of hit compounds by generating dose-response curves.

-

Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.

The use of this compound in cell-based assays provides a more physiologically relevant context for evaluating inhibitor efficacy compared to assays with purified enzymes alone.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the detection of trypsin-like and lysosomal protease activity in cell lysates. Its straightforward assay principle, coupled with its applicability to high-throughput formats, makes it an indispensable tool for researchers and drug development professionals investigating the roles of these proteases in cellular signaling, disease pathogenesis, and for the discovery of novel therapeutic agents. This guide provides the foundational knowledge and protocols to effectively integrate this compound into your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Rhodamine 110, bis-(CBZ-L-isoleucyl-L-prolyl-L- arginine amide), dihydrochloride (this compound) - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to the Foundational Principles of Using BZiPAR in Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: This technical guide provides a comprehensive overview of the foundational principles for utilizing BZiPAR, a fluorogenic substrate, in enzymatic assays. This compound, chemically identified as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a sensitive and specific substrate for assaying proteases, particularly trypsin and other serine proteases, as well as certain lysosomal proteases.[1][2] This document details the core mechanism of action, provides detailed experimental protocols for enzyme activity determination and inhibitor screening, presents representative data for kinetic analysis, and visualizes key pathways and workflows.

Introduction to this compound and Fluorogenic Protease Assays

This compound is a fluorogenic substrate designed for the sensitive detection of protease activity. It belongs to a class of substrates that utilize Rhodamine 110 (R110) as the fluorophore. The substrate consists of two peptide chains, (N-CBZ-L-isoleucyl-L-prolyl-L-arginine), covalently linked to the amino groups of R110.[1][2] In its intact, bisamide form, the molecule is non-fluorescent as the peptide chains quench the fluorescence of the R110 core.

Protease-mediated hydrolysis of the amide bonds liberates the fluorophore, leading to a significant increase in fluorescence. This principle allows for the direct and continuous monitoring of enzymatic activity.[3] The spectral properties of the reaction product are similar to fluorescein, with excitation and emission maxima around 498 nm and 521 nm, respectively. A key advantage of the R110 fluorophore is that its fluorescence intensity remains stable over a wide pH range (pH 3-9).

Mechanism of Action

The enzymatic cleavage of this compound is a two-step process. The initial cleavage of one peptide chain by a protease results in a fluorescent monoamide intermediate. A subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which is significantly more fluorescent than the monoamide intermediate.

This sequential cleavage can complicate precise kinetic analysis, as the overall fluorescence signal is a composite of two different fluorescent products. For highly accurate determination of kinetic constants like Km and kcat, monosubstituted R110 substrates are sometimes preferred, as they follow a simpler one-step reaction.

Experimental Protocols

The following protocols provide a framework for using this compound in typical enzymatic assays. It is recommended to optimize buffer conditions, enzyme, and substrate concentrations for specific experimental setups.

Protocol for Trypsin Activity Assay

This protocol describes the determination of trypsin activity using this compound.

Materials:

-

This compound substrate

-

Porcine Trypsin

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

-

DMSO (for dissolving this compound)

-

Black 96-well microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

-

Trypsin Stock Solution (1 mg/mL): Reconstitute lyophilized trypsin in 1 mM HCl. Aliquot and store at -20°C.

-

Working Trypsin Solution: Dilute the trypsin stock solution to the desired concentration (e.g., 1-10 µg/mL) in cold Assay Buffer immediately before use.

-

Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

-

Assay Procedure:

-

Set up the 96-well plate. Include wells for blanks (no enzyme), controls, and test samples.

-

Add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of the working trypsin solution to the sample wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the working this compound solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 485-498 nm, Emission: 520-535 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from the sample wells.

-

Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot. The rate is expressed as Relative Fluorescence Units (RFU) per minute.

-

Enzyme activity can be calculated by comparing the rate to a standard curve of the fluorescent product (Rhodamine 110).

-

Protocol for Inhibitor Screening (IC₅₀ Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against trypsin.

Procedure:

-

Reagent Preparation:

-

Prepare this compound and trypsin solutions as described in section 2.1.

-

Prepare a serial dilution of the test inhibitor in Assay Buffer.

-

-

Assay Procedure:

-

Add 40 µL of the working trypsin solution to each well (except blanks).

-

Add 10 µL of the serially diluted inhibitor solutions to the sample wells. Add 10 µL of Assay Buffer to the "no inhibitor" control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the working this compound solution to all wells.

-

Measure fluorescence kinetically as described in section 2.1.

-

-

Data Analysis:

-

Calculate the reaction rates for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the "no inhibitor" control:

-

% Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Presentation and Interpretation

Quantitative data from enzymatic assays using this compound is crucial for understanding enzyme kinetics and inhibitor potency.

Enzyme Kinetics

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with a fixed enzyme concentration and varying concentrations of this compound.

| Substrate [this compound] (µM) | Initial Velocity (RFU/min) |

| 1 | 150 |

| 2 | 260 |

| 5 | 480 |

| 10 | 700 |

| 20 | 950 |

| 50 | 1150 |

| 100 | 1250 |

Inhibitor Potency

The IC₅₀ value is a measure of an inhibitor's potency. The following table shows representative data for a trypsin inhibitor.

| Inhibitor Conc. (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 15 |

| 10 | 48 |

| 100 | 85 |

| 1000 | 98 |

The IC₅₀ is the concentration of inhibitor at which 50% of the enzyme's activity is blocked. From the data above, the IC₅₀ would be approximately 10 nM.

Visualizations of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the protocols described in section 2.

Relevant Signaling Pathway

This compound can be used to measure the activity of lysosomal proteases, such as cathepsins, which are involved in cellular signaling pathways like apoptosis. The release of these proteases from the lysosome into the cytosol is a key event in some forms of programmed cell death.

This pathway illustrates how lysosomal proteases, once released into the cytosol, can cleave the pro-apoptotic protein Bid. Truncated Bid (tBid) then translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Conclusion

This compound is a valuable tool for researchers in enzymology and drug discovery. Its high sensitivity and amenability to high-throughput screening make it an excellent substrate for studying the activity of trypsin and other related proteases. This guide provides the foundational knowledge required to design, execute, and interpret enzymatic assays using this compound, from basic activity measurements to the determination of inhibitor potency. A thorough understanding of its mechanism and the associated experimental protocols will enable researchers to effectively utilize this fluorogenic substrate in their studies.

References

Methodological & Application

Application Notes and Protocols for BZiPAR in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeant, fluorogenic substrate designed for the detection of intracellular protease activity. Specifically, it serves as a substrate for trypsin and other serine proteases. The non-fluorescent this compound molecule is cleaved by active proteases within the cell, releasing the highly fluorescent Rhodamine 110 (R110). This enzymatic reaction allows for the quantification of protease activity at a single-cell level using flow cytometry. The fluorescence intensity of R110 is directly proportional to the amount of protease activity within the cell. The resulting R110 product has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm, making it compatible with standard flow cytometer configurations.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the substrate by intracellular proteases. In its native state, this compound is a non-fluorescent bisamide derivative of Rhodamine 110. Upon entry into a cell with active proteases, the peptide chains are cleaved. This is a two-step process where the initial cleavage yields a fluorescent monoamide intermediate, and a subsequent cleavage releases the free Rhodamine 110, which exhibits a significant increase in fluorescence. This change in fluorescence can be readily detected and quantified by flow cytometry, providing a sensitive measure of protease activity.

Data Presentation

Table 1: Hypothetical Dose-Response of a Serine Protease Inhibitor on this compound Cleavage

| Inhibitor Concentration (µM) | Mean Fluorescence Intensity (MFI) of Rhodamine 110 | % Inhibition of Protease Activity |

| 0 (Control) | 15,000 | 0 |

| 0.1 | 12,500 | 16.7 |

| 1 | 8,000 | 46.7 |

| 10 | 3,500 | 76.7 |

| 100 | 1,200 | 92.0 |

Table 2: Kinetic Analysis of this compound Cleavage in Jurkat Cells

| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) of Rhodamine 110 |

| 0 | 500 |

| 15 | 4,500 |

| 30 | 9,800 |

| 60 | 14,500 |

| 120 | 16,000 |

Experimental Protocols

Protocol 1: General Staining Protocol for Suspension Cells (e.g., Jurkat)

Materials:

-

This compound (store at 4°C, protected from light)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometry tubes (12 x 75 mm)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture Jurkat cells to a density of 0.5 - 1 x 10^6 cells/mL.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with 10 mL of pre-warmed PBS.

-

Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

This compound Staining:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in complete culture medium to the desired final concentration (a starting concentration of 10 µM is recommended for optimization).

-

Add the this compound working solution to the cell suspension.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.

-

-

Sample Acquisition:

-

Following incubation, pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission at approximately 520 nm (typically in the FITC channel).

-

Protocol 2: Staining Protocol for Adherent Cells (e.g., HeLa)

Materials:

-

This compound

-

DMSO

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Culture HeLa cells in a suitable culture vessel until they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add pre-warmed Trypsin-EDTA to the vessel and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cells in complete culture medium at 1 x 10^6 cells/mL.

-

-

This compound Staining:

-

Follow steps 2.2 and 2.3 from Protocol 1.

-

-

Sample Acquisition:

-

Follow step 3 from Protocol 1.

-

Mandatory Visualizations

Caption: Mechanism of this compound activation by intracellular proteases.

Caption: Experimental workflow for this compound staining and flow cytometry.

Caption: Logical relationship of this compound in a signaling pathway.

Application Notes and Protocols for BZiPAR Assay in High-Throughput Screening of Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases play a critical role in a multitude of physiological and pathological processes, making them significant targets for therapeutic intervention. The discovery of potent and selective protease inhibitors is a key objective in drug development. High-throughput screening (HTS) is a fundamental approach for identifying novel inhibitor scaffolds from large compound libraries. The BZiPAR assay is a robust and sensitive method for HTS of protease inhibitors, utilizing a fluorogenic substrate to measure protease activity.

This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for trypsin-like proteases.[1][2] The substrate can permeate live cells and is cleaved by lysosomal proteases.[2] The assay is based on the principle that the non-fluorescent this compound substrate is cleaved by the target protease, releasing the highly fluorescent Rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the protease activity. In the presence of an inhibitor, the enzymatic cleavage of this compound is reduced or abolished, leading to a decrease in the fluorescent signal. This allows for the rapid and quantitative assessment of inhibitor potency.

Principle of the this compound Assay

The this compound assay is a fluorescence-based enzymatic assay. The this compound substrate consists of two peptide chains linked to a central Rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent due to self-quenching. Upon enzymatic cleavage of the peptide chains by a target protease, the Rhodamine 110 is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is a direct measure of the protease's activity.

Materials and Reagents

-

This compound substrate (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride)

-

Target Protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)

-

Compound Library

-

Positive Control Inhibitor (specific to the target protease)

-

Dimethyl Sulfoxide (DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation/Emission ~490/520 nm)

Experimental Protocols

Reagent Preparation

-

This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically by performing a substrate titration curve.

-

Target Protease Solution: Prepare a working solution of the target protease in Assay Buffer. The optimal concentration should be determined to yield a robust signal-to-background ratio within the linear range of the assay.

-

Compound Plates: Prepare serial dilutions of the compound library in DMSO in separate 384-well plates.

This compound Assay Protocol for HTS

-

Compound Dispensing: Add 1 µL of each compound from the compound plates to the wells of a 384-well black assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

-

Protease Addition: Add 20 µL of the target protease solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the protease.

-

Reaction Initiation: Add 20 µL of the working this compound solution to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear phase.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) where Signal_compound is the fluorescence in the presence of the test compound, Signal_background is the fluorescence of the no-enzyme control, and Signal_DMSO is the fluorescence of the DMSO control.

-

IC50 Determination: For hit compounds, perform dose-response experiments and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.

-

Z'-Factor Calculation: The quality of the HTS assay can be assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD_max and Mean_max are the standard deviation and mean of the positive control (e.g., no inhibitor), and SD_min and Mean_min are the standard deviation and mean of the negative control (e.g., a known potent inhibitor). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation

Table 1: Summary of HTS Campaign for Protease X Inhibitors

| Parameter | Value |

| Total Compounds Screened | 100,000 |

| Hit Cut-off (% Inhibition) | >50% |

| Number of Primary Hits | 500 |

| Hit Rate | 0.5% |

| Confirmed Hits | 150 |

| Z'-Factor | 0.85 |

Table 2: IC50 Values of Confirmed Hit Compounds against Protease X

| Compound ID | IC50 (µM) | Hill Slope | R² |

| Hit-001 | 0.25 | 1.1 | 0.99 |

| Hit-002 | 1.5 | 0.9 | 0.98 |

| Hit-003 | 5.8 | 1.2 | 0.99 |

| ... | ... | ... | ... |

| Hit-150 | 12.3 | 1.0 | 0.97 |

Visualizations

References

Application Notes and Protocols for BZiPAR in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate designed for the detection of protease activity, particularly trypsin and lysosomal proteases, within living cells.[1] This compound consists of a core rhodamine 110 molecule that is rendered non-fluorescent by the presence of two peptide side chains. Upon cleavage of these peptide chains by active proteases, the highly fluorescent rhodamine 110 is released. This event leads to a significant increase in fluorescence, which can be quantitatively measured to assess protease activity. Its ability to penetrate live cells makes it a valuable tool for studying cellular processes involving proteases, such as lysosomal function and general proteolytic activity.

Product Information

| Property | Value | Reference |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [1] |

| Molecular Weight | 1404.5 g/mol | [1] |

| Appearance | Off-white to pink solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation/Emission (of end product) | ~496 nm / ~520 nm | |

| Storage | Store at 4°C, protect from light |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is based on substrate cleavage rather than interaction with a specific signaling pathway. Inside the cell, this compound is internalized and can be targeted by proteases within various compartments, with a notable accumulation in lysosomes. Lysosomal proteases, such as cathepsins, cleave the peptide side chains of this compound. This enzymatic activity releases the rhodamine 110 fluorophore, causing it to fluoresce upon excitation. The intensity of the fluorescence is directly proportional to the level of protease activity.

References

Application Notes and Protocols for BZiPAR Staining in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate used to detect the activity of trypsin-like serine proteases within living cells. Upon cleavage by these proteases, the non-fluorescent this compound yields a highly fluorescent product, Rhodamine 110, enabling the visualization of intracellular protease activity. This method is particularly useful for studying lysosomal function and enzymatic activity in real-time using confocal microscopy.

Principle of this compound Staining

This compound is a non-fluorescent molecule that can cross the cell membrane of living cells. Once inside the cell, it is targeted by intracellular proteases, particularly those within lysosomes. The enzymatic cleavage of the substrate releases Rhodamine 110, a fluorescent compound that can be excited by a laser and detected using a confocal microscope. The intensity of the fluorescence signal is directly proportional to the protease activity within the cell.

Materials

-

This compound substrate

-

Live cells cultured on coverslips or in imaging dishes

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 or other suitable nuclear counterstain (optional)

-

Confocal microscope with appropriate laser lines and filters for Rhodamine 110 and the chosen counterstain.

Experimental Protocol: Live-Cell Imaging with this compound

This protocol outlines the steps for staining live, adherent cells with this compound for analysis by confocal microscopy. Optimization of substrate concentration and incubation time may be required for different cell types and experimental conditions.

1. Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.

-

Allow cells to adhere and grow to the desired confluency (typically 50-70%).

-

Ensure the cells are healthy and in the logarithmic growth phase before staining.

2. Preparation of Staining Solution:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized.

3. Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the level of protease activity.

-

(Optional) If a nuclear counterstain is desired, it can be added along with the this compound or in a subsequent step, following the manufacturer's instructions. For example, Hoechst 33342 can be added at a final concentration of 1 µg/mL for the last 5-10 minutes of incubation.

4. Washing:

-

After incubation, gently remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound substrate.

5. Imaging:

-

Immediately after washing, add fresh pre-warmed imaging buffer to the cells.

-

Image the cells using a confocal microscope.

-

For Rhodamine 110, use an excitation wavelength of ~498 nm and collect emission at ~521 nm.

-

If a nuclear counterstain like Hoechst 33342 was used, use an excitation of ~350 nm and collect emission at ~461 nm.

-

Acquire images using appropriate settings for laser power, gain, and pinhole size to obtain optimal signal-to-noise ratio and avoid phototoxicity.

Data Presentation

Quantitative analysis of this compound staining can be performed by measuring the mean fluorescence intensity within defined regions of interest (e.g., individual cells or subcellular compartments). The data can be summarized in a table for easy comparison between different experimental conditions.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | n (number of cells) |

| Control | 150.2 | 25.8 | 50 |

| Treatment A | 275.6 | 45.1 | 50 |

| Treatment B | 98.4 | 18.9 | 50 |

Diagrams

Caption: Principle of this compound activation within a cell.

Caption: Experimental workflow for this compound staining.

Quantifying Protease Activity Using a BZiPAR Standard Curve: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and development. Accurate quantification of protease activity is essential for understanding their function and for screening potential inhibitors. This application note provides a detailed protocol for quantifying the activity of trypsin-like serine proteases using the fluorogenic substrate, Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) dihydrochloride (BZiPAR).

The this compound substrate is a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage by trypsin-like proteases, the peptide chains are sequentially removed, yielding a highly fluorescent rhodamine 110 product. The increase in fluorescence intensity is directly proportional to the protease activity and can be quantified by creating a standard curve using known concentrations of rhodamine 110. This method offers high sensitivity and a continuous assay format suitable for high-throughput screening.[1][2]

Principle of the Assay

The this compound assay relies on the enzymatic cleavage of a specific peptide sequence linked to a fluorophore. The substrate, in its native state, is a bis-amide of rhodamine 110 and is non-fluorescent. Trypsin-like proteases recognize and cleave the peptide bonds, leading to the sequential release of the peptide moieties. This process generates the fluorescent mono-amide intermediate and finally the highly fluorescent rhodamine 110. The fluorescence of the final product can be measured at an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[1][3] The rate of fluorescence increase is proportional to the concentration of active protease in the sample.

Key Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for trypsin-like proteases.

-

Drug Discovery: High-throughput screening of compound libraries to identify protease inhibitors.

-

Quality Control: Assessing the activity of purified protease preparations.

-

Cell-Based Assays: this compound has been reported to enter live cells, allowing for the measurement of intracellular lysosomal protease activity.[4]

Experimental Protocols

Part 1: Preparation of a Rhodamine 110 Standard Curve

To accurately quantify the amount of product generated in the enzymatic reaction, a standard curve must be prepared using a known concentration of the fluorescent product, rhodamine 110.

Materials:

-

Rhodamine 110 (high purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Black, flat-bottom 96-well microplate

-

Microplate reader with fluorescence capabilities (Excitation: ~496 nm, Emission: ~520 nm)

Procedure:

-

Prepare a 1 mM Rhodamine 110 Stock Solution: Dissolve a known mass of rhodamine 110 in DMSO to create a 1 mM stock solution. For example, dissolve 0.37 mg of rhodamine 110 (MW: 366.80 g/mol ) in 1 mL of DMSO. Store this stock solution protected from light at -20°C.

-

Prepare a 10 µM Working Solution: Dilute the 1 mM stock solution 1:100 in Assay Buffer to create a 10 µM working solution.

-